6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

SCD1 inhibitor regiochemistry piperidine substitution

6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1914678-03-7, MF C₁₁H₁₆N₄O₂, MW 236.27 g/mol) is a functionalized pyridazin-3(2H)-one derivative incorporating a 3‑(aminomethyl)piperidine moiety linked via a carbonyl bridge at the 6‑position of the pyridazinone ring. The compound belongs to the broader class of substituted piperidinyl-pyridazinyl derivatives that have been patented as Stearoyl-CoA Desaturase‑1 (SCD1) inhibitors for the treatment of obesity, type‑II diabetes, and related metabolic disorders.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1914678-03-7
Cat. No. B1488248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
CAS1914678-03-7
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN
InChIInChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16)
InChIKeyGUOSDGYPCOOLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1914678-03-7) Compound Procurement and Research Baseline


6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1914678-03-7, MF C₁₁H₁₆N₄O₂, MW 236.27 g/mol) is a functionalized pyridazin-3(2H)-one derivative incorporating a 3‑(aminomethyl)piperidine moiety linked via a carbonyl bridge at the 6‑position of the pyridazinone ring . The compound belongs to the broader class of substituted piperidinyl-pyridazinyl derivatives that have been patented as Stearoyl-CoA Desaturase‑1 (SCD1) inhibitors for the treatment of obesity, type‑II diabetes, and related metabolic disorders [1].

Why 6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one Cannot Be Replaced by Unqualified Substitutes in SCD1 Research


Substitution of 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one with a generic pyridazinone or a positional isomer such as the 4‑(aminomethyl)piperidine analog (CAS 1912556-59-2) is not equivalent in a procurement context. The position of the aminomethyl group on the piperidine ring (3‑position vs. 4‑position) alters the spatial orientation of the primary amine, which functions as a key hydrogen‑bond donor and a potential conjugation handle for further derivatization in structure‑activity relationship (SAR) campaigns . In the SCD1 inhibitor patent family, the piperidinyl‑pyridazinyl chemotype exhibits steep SAR with regio‑ and stereochemical variations on the piperidine ring generating substantial differences in biochemical potency [1]. A procurement decision based solely on the pyridazinone core or molecular formula (C₁₁H₁₆N₄O₂) ignores the documented sensitivity of SCD1 inhibition to precise substitution geometry.

6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one Quantitative Differentiation Evidence for Scientific Procurement


Positional Isomer Distinction: 3‑Aminomethyl vs. 4‑Aminomethyl Piperidine Regiochemistry as a Procurement Determinant

The target compound carries the primary aminomethyl substituent at the 3‑position of the piperidine ring, whereas the closest commercially available analog (CAS 1912556-59-2) bears the aminomethyl group at the 4‑position . This difference is not trivial: in the SCD1 inhibitor patent landscape, the spatial vector of the amine modulates interactions with residues in the SCD1 active site, and regioisomeric pairs within the piperidinyl‑pyridazinyl series regularly exhibit divergent IC₅₀ values in the SCD1 microsomal assay [1]. The 3‑substituted piperidine motif introduces chirality at the attachment point, which may further contribute to enantioselective target engagement when resolved.

SCD1 inhibitor regiochemistry piperidine substitution

SCD1 Inhibitor Chemotype Authentication: Substituted Piperidinyl-Pyridazinyl Scaffold as a Validated Pharmacophore

The target compound maps structurally onto the Markush formula of US Patent 9,102,669 B2 (Janssen Pharmaceutica), which claims substituted piperidinyl‑pyridazinyl derivatives as SCD1 inhibitors [1]. The generic claim encompasses the 6‑(piperidine‑1‑carbonyl)pyridazin‑3(2H)-one core with variable substitution, positioning this compound within a chemotype class for which SCD1 biochemical IC₅₀ values typically range from <100 nM to 10 µM depending on the specific substitution pattern [1]. By contrast, simpler pyridazin‑3(2H)-one analogs lacking the piperidine‑carbonyl extension (e.g., 6‑(aminomethyl)pyridazin‑3(2H)-one, CAS 84554-11-0) fall outside this patent class and have not been reported as SCD1 inhibitors .

SCD1 inhibition metabolic disorder patent chemotype

Physicochemical Property Differentiation: Hydrogen‑Bond Donor/Acceptor Topology and Calculated Drug‑Likeness

The target compound (MW 236.27, C₁₁H₁₆N₄O₂) possesses two hydrogen‑bond donors (primary amine NH₂, pyridazinone NH) and four hydrogen‑bond acceptors (amide carbonyl, pyridazinone carbonyl, two ring nitrogens) . Compared with the 4‑(aminomethyl) regioisomer (CAS 1912556-59-2, same molecular formula), the 3‑substitution pattern alters the calculated topological polar surface area (tPSA) and the three‑dimensional orientation of the amine lone pair, which affects both passive membrane permeability and target‑site complementarity . Calculated logP for the neutral species is approximately −0.3 to 0.2, indicating balanced hydrophilicity suitable for both biochemical assay solubility and CNS‑excluded peripheral target profiling [1].

physicochemical properties drug-likeness hydrogen bonding

Commercial Availability and Purity Specification: Vendor‑Reported Quality Metrics for Reproducible Research

The target compound is commercially supplied at a typical purity of 95% as reported by multiple catalog vendors . This purity level is consistent with early‑stage screening and SAR chemistry requirements, where ≥95% purity is generally accepted for biochemical IC₅₀ determination and in‑vitro pharmacology [1]. In contrast, the 4‑(aminomethyl) positional isomer (CAS 1912556-59-2) is available at 98% purity from certain suppliers, which may superficially appear advantageous but does not compensate for the regioisomeric mismatch in target‑binding studies .

vendor specification purity procurement quality

Validated Application Scenarios for 6-(3-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one Based on Quantitative Differentiation Evidence


SCD1 Inhibitor Lead Optimization and Structure‑Activity Relationship Expansion

This compound serves as a regioisomerically defined starting point for exploring the SCD1 inhibitor SAR around the piperidine 3‑position. The primary amine at C‑3 of the piperidine ring provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling systematic variation of the amine substituent while maintaining the validated piperidinyl‑pyridazinyl SCD1 chemotype [1]. The spatial orientation of the 3‑aminomethyl vector differentiates this scaffold from the 4‑substituted series, offering an orthogonal SAR dimension .

Biochemical SCD1 Enzyme Inhibition Screening in Microsomal or Recombinant Assays

Given its structural membership in the patented piperidinyl‑pyridazinyl SCD1 inhibitor class, the compound can be deployed directly in SCD1 microsomal assays using either mouse or human hepatic microsomes with stearoyl‑CoA or palmitoyl‑CoA substrates [1]. The primary amine group facilitates conversion to a radiolabeled or fluorescent probe via simple conjugation chemistry, enabling mode‑of‑action and target‑engagement studies .

Regioisomeric Selectivity Profiling in Metabolic Target Panels

When procured alongside its 4‑(aminomethyl) regioisomer (CAS 1912556-59-2), this compound enables a direct head‑to‑head comparison of the effects of piperidine substitution geometry on SCD1 isoform selectivity (SCD1 vs. SCD5) and off‑target profiles across related lipid‑modifying enzymes (FASN, ACC, DGAT) [1]. This application leverages the regiochemical distinction as a deliberate experimental variable rather than a procurement error .

Metabolic Disease Pharmacology: In‑Vitro Steatosis and Lipotoxicity Models

The compound can be evaluated in hepatocyte‑derived steatosis models (HepG2 or primary human hepatocytes treated with palmitate/oleate) where SCD1 inhibition is known to reduce triglyceride accumulation and lipotoxicity [1]. The 3‑aminomethyl substitution may confer differential cell permeability or subcellular distribution compared with 4‑substituted analogs, which can be probed using cellular thermal shift assays (CETSA) or confocal imaging of fluorescently tagged derivatives .

Quote Request

Request a Quote for 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.